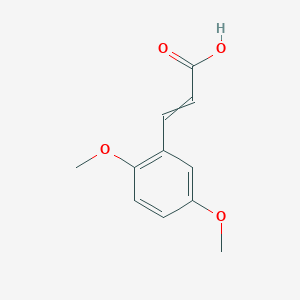

2,5-二甲氧基肉桂酸

描述

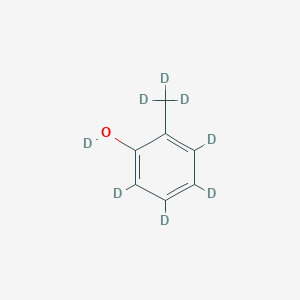

2,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, a compound that is widely studied for its various applications in chemistry and biology. It is characterized by the presence of two methoxy groups on the aromatic ring, which can influence its chemical behavior and interactions. This compound has been mentioned in the context of its complex with 3,5-dinitrocinnamic acid, which exhibits photoreactivity in the solid state, leading to the formation of an unsymmetrical cyclobutane dimer .

Synthesis Analysis

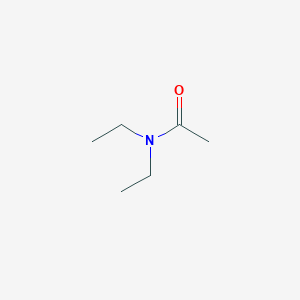

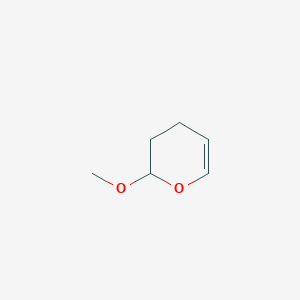

The synthesis of complexes involving 2,5-dimethoxycinnamic acid has been explored, particularly in the formation of ternary complexes with copper(II) and phenanthrolines. These complexes have been synthesized and characterized using various techniques, including magnetic measurements, EPR, and reflectance electronic spectroscopy . The synthesis process involves creating discrete units that include the 2,5-dimethoxycinnamic acid ligand in a coordination complex with copper and phenanthroline derivatives.

Molecular Structure Analysis

The molecular structure of the copper(II) complex with 2,5-dimethoxycinnamic acid has been elucidated through X-ray diffraction. The structure reveals a very asymmetric CuN2O2O2 chromophore with the two nitrogen atoms from the phenanthroline nearly symmetrically chelated and the carboxylic oxygens of a bidentate 2,5-dimethoxycinnamic acid molecule coordinating to the copper ion. The copper ion deviates from the plane of the phenanthroline ligand, and the carboxylic acid groups lie on planes roughly orthogonal to each other .

Chemical Reactions Analysis

The chemical reactivity of 2,5-dimethoxycinnamic acid has been demonstrated in its ability to form a photoreactive complex with 3,5-dinitrocinnamic acid. Upon exposure to light, this complex undergoes a reaction to yield an unsymmetrical cyclobutane dimer, showcasing the potential of 2,5-dimethoxycinnamic acid in topochemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-dimethoxycinnamic acid are not detailed in the provided papers, its structural characteristics suggest that it would exhibit properties typical of aromatic acids with electron-donating methoxy groups. These groups can influence the acid's solubility, melting point, and reactivity. The presence of 2,5-dimethoxycinnamic acid in human plasma after coffee intake, as identified by liquid chromatography-mass spectrometry, indicates its bioavailability and potential biological relevance .

科学研究应用

光机械性能

2,5-二甲氧基肉桂酸被研究其独特的光机械性能。一项研究突出了二甲氧基肉桂酸多晶体的固态光二聚化,强调了反应过程中分子运动与光机械行为之间的相关性。这项研究为其在设计对光具有特定响应的材料方面开辟了途径(Mishra et al., 2015)。

热力学性质

对2,5-二甲氧基肉桂酸及其他二甲氧基肉桂酸的标准摩尔燃烧焓和生成焓进行了精确测量。这些热力学参数对于理解这些化合物的稳定性和反应性至关重要,可能指导它们在各种化学过程中的使用(Matos et al., 2001)。

药代动力学和吸收

通过研究调查咖啡摄入后人类血浆,对2,5-二甲氧基肉桂酸衍生物的药代动力学获得了重要见解。该研究阐明了这些化合物的吸收特性和代谢命运,表明可能存在生物活性和健康影响(Farrell et al., 2012)。

抗菌性能

从2,5-二甲氧基肉桂酸合成的4,6-二甲氧基同苯二甲酸的研究表明其在体外具有显著的抗菌活性。这表明了2,5-二甲氧基肉桂酸衍生物在开发新的抗菌剂方面具有潜力,应对由于抗生素耐药性上升而导致的对新型治疗的迫切需求(Qadeer et al., 2008)。

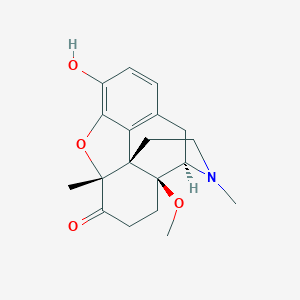

神经保护作用

对2,5-二甲氧基肉桂酸衍生物进行了研究,发现其对抑制蛋白质如α-突触核蛋白的病理性聚集具有神经保护作用。在帕金森病等神经退行性疾病背景下,这是至关重要的,表明这些化合物可能具有潜在的治疗作用(Barinova et al., 2020)。

属性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxycinnamic acid | |

CAS RN |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

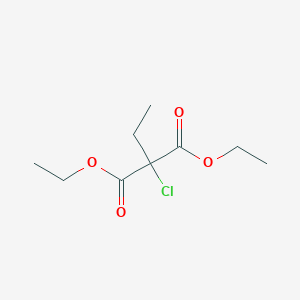

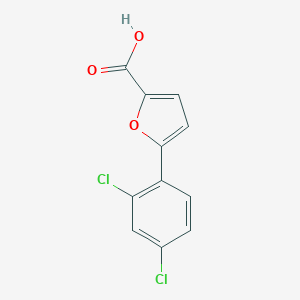

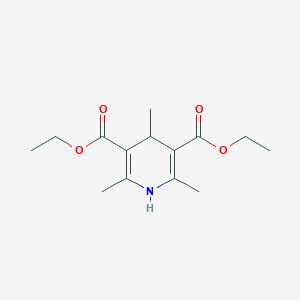

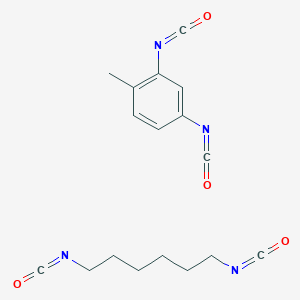

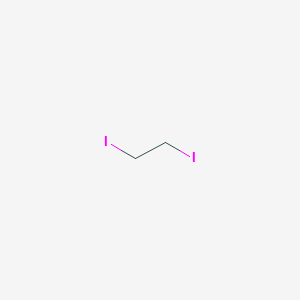

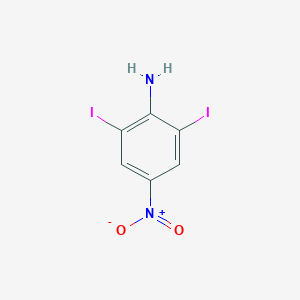

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

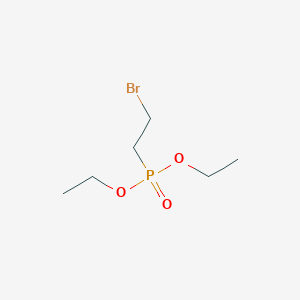

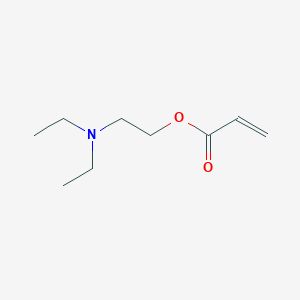

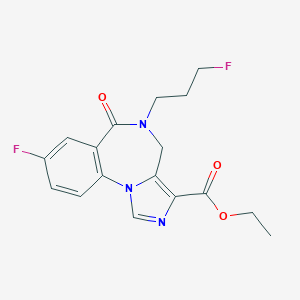

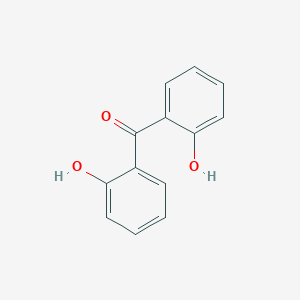

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。